molecular formula C4H6BrN3 B1532631 4-(bromomethyl)-2-methyl-2H-1,2,3-triazole CAS No. 942060-51-7

4-(bromomethyl)-2-methyl-2H-1,2,3-triazole

Cat. No. B1532631
M. Wt: 176.01 g/mol
InChI Key: PJPWIBFTCALVQX-UHFFFAOYSA-N
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Description

The compound “4-(bromomethyl)-2-methyl-2H-1,2,3-triazole” belongs to the class of organic compounds known as triazoles . Triazoles are aromatic compounds containing a 1,2,3-triazole ring. The bromomethyl group indicates the presence of a bromine atom attached to a methyl group, which is then attached to the triazole ring .


Synthesis Analysis

While specific synthesis methods for “4-(bromomethyl)-2-methyl-2H-1,2,3-triazole” are not available, bromomethyl-functionalized aromatic compounds can be synthesized through various methods . For instance, bromomethylbenzoic acid can be synthesized from benzene through a series of reactions involving bromination and alkylation .

Scientific Research Applications

Synthesis of New Compounds

4-(bromomethyl)-2-methyl-2H-1,2,3-triazole is involved in the synthesis of various new compounds. For instance, it's used in the synthesis of 1,4-disubstituted 1,2,3-triazoles, demonstrating potential inhibitory activity against acidic corrosion of steels. This synthesis involves a range of compounds including dipropargyl uracil or dipropargyl thymine (Negrón-Silva et al., 2013).

Corrosion Inhibition

Some triazole derivatives, including those related to 4-(bromomethyl)-2-methyl-2H-1,2,3-triazole, show promising results as corrosion inhibitors. For instance, compounds like 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole have been studied for their efficiency in inhibiting mild steel corrosion in acidic media (Lagrenée et al., 2002).

Anisotropic Effects in Chemical Structures

4-(bromomethyl)-2-methyl-2H-1,2,3-triazole derivatives show unusual anisotropic effects. These effects are observed in the chemical shifts of specific protons in the compounds, indicating unique electronic interactions within the molecules (Kusanur et al., 2009).

Supramolecular Interactions

The triazole derivatives, including 4-(bromomethyl)-2-methyl-2H-1,2,3-triazole, are significant in supramolecular chemistry due to their diverse interactions and applications. These interactions include hydrogen bonding, coordination chemistry, and the formation of triazolium salts, contributing to various applications in anion recognition and catalysis (Schulze & Schubert, 2014).

Pharmaceutical Research

Triazoles are crucial in pharmaceutical research, contributing to the development of drugs with various biological activities. While specific applications of 4-(bromomethyl)-2-methyl-2H-1,2,3-triazole in this area are not detailed, the broader class of triazoles has seen significant interest in drug development (Ferreira et al., 2013).

Safety And Hazards

Based on similar compounds, “4-(bromomethyl)-2-methyl-2H-1,2,3-triazole” could potentially be hazardous. It may cause skin and eye irritation, and may be harmful if inhaled or swallowed .

Future Directions

While specific future directions for “4-(bromomethyl)-2-methyl-2H-1,2,3-triazole” are not available, research in the field of triazole chemistry continues to be a vibrant area of study, with applications in various fields such as medicinal chemistry, materials science, and synthetic chemistry .

properties

IUPAC Name

4-(bromomethyl)-2-methyltriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrN3/c1-8-6-3-4(2-5)7-8/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJPWIBFTCALVQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=CC(=N1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001266885
Record name 4-(Bromomethyl)-2-methyl-2H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001266885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(bromomethyl)-2-methyl-2H-1,2,3-triazole

CAS RN

942060-51-7
Record name 4-(Bromomethyl)-2-methyl-2H-1,2,3-triazole
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Bromomethyl)-2-methyl-2H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001266885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(bromomethyl)-2-methyl-2H-1,2,3-triazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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